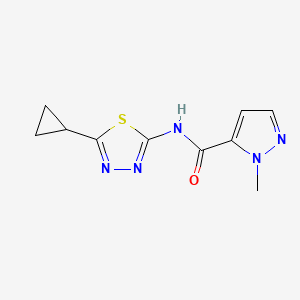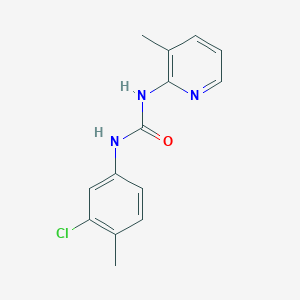![molecular formula C19H22N2O5S2 B5328774 3-[(2-thienylcarbonyl)amino]phenyl 1-(ethylsulfonyl)-4-piperidinecarboxylate](/img/structure/B5328774.png)
3-[(2-thienylcarbonyl)amino]phenyl 1-(ethylsulfonyl)-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-thienylcarbonyl)amino]phenyl 1-(ethylsulfonyl)-4-piperidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is also known as TAPC and has been studied for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of TAPC involves the inhibition of cyclooxygenase-2 (COX-2) and the activation of peroxisome proliferator-activated receptor gamma (PPARγ). COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in pain and inflammation. By inhibiting COX-2, TAPC reduces the production of prostaglandins, leading to the reduction of pain and inflammation. PPARγ is a nuclear receptor that is involved in the regulation of glucose and lipid metabolism. By activating PPARγ, TAPC improves glucose and lipid metabolism, making it a potential candidate for the treatment of diabetes and metabolic disorders.
Biochemical and Physiological Effects:
TAPC has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). TAPC has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are involved in pain and inflammation. In addition, TAPC has been shown to improve glucose and lipid metabolism by increasing insulin sensitivity and reducing lipid accumulation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of TAPC is its anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of pain and inflammation. Another advantage of TAPC is its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells and induce apoptosis. However, one limitation of TAPC is its solubility in water, which can make it difficult to administer in vivo. Another limitation of TAPC is its potential toxicity, as it has been shown to induce liver damage in some animal studies.
Orientations Futures
Future research on TAPC could focus on improving its solubility in water, which would make it easier to administer in vivo. Further studies could also be conducted to investigate the potential toxicity of TAPC and to identify any potential side effects. In addition, future research could focus on identifying the optimal dosage and administration route for TAPC in order to maximize its therapeutic effects. Finally, further studies could be conducted to investigate the potential use of TAPC in the treatment of other diseases, such as metabolic disorders and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of TAPC involves several steps. The first step involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thienyl chloride. The second step involves the reaction of 2-thienyl chloride with 3-aminophenol in the presence of a base to form 3-[(2-thienylcarbonyl)amino]phenol. The third step involves the reaction of 3-[(2-thienylcarbonyl)amino]phenol with ethylsulfonyl chloride in the presence of a base to form 3-[(2-thienylcarbonyl)amino]phenyl 1-(ethylsulfonyl)-4-piperidinecarboxylate.
Applications De Recherche Scientifique
TAPC has been studied for its potential applications in drug development. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. TAPC has also been studied for its potential use in the treatment of cancer. Studies have shown that TAPC inhibits the growth of cancer cells and induces apoptosis, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
[3-(thiophene-2-carbonylamino)phenyl] 1-ethylsulfonylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S2/c1-2-28(24,25)21-10-8-14(9-11-21)19(23)26-16-6-3-5-15(13-16)20-18(22)17-7-4-12-27-17/h3-7,12-14H,2,8-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVRPMMKRKLHNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)OC2=CC=CC(=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}carbonohydrazonoyl)phenyl]acetamide](/img/structure/B5328694.png)
![4-(3,4-difluorobenzyl)-3-[2-(2,5-dihydro-1H-pyrrol-1-yl)-2-oxoethyl]-2-piperazinone](/img/structure/B5328703.png)
![4-[4-(2-propyn-1-yloxy)benzoyl]morpholine](/img/structure/B5328711.png)
![3-ethyl-5-{3-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5328718.png)

![N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5328727.png)
![3-[2-(3,3-diethylpyrrolidin-1-yl)-2-oxoethyl]-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5328740.png)

![N-benzyl-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonamide](/img/structure/B5328752.png)
![diethyl 5-{[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-3-methyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B5328770.png)
![7-methyl-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-7,8-dihydro-2,5(1H,6H)-quinolinedione](/img/structure/B5328778.png)


![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5328789.png)